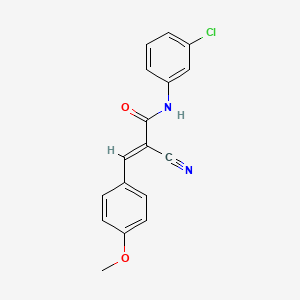

(E)-N-(3-chlorophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-N-(3-chlorophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O2/c1-22-16-7-5-12(6-8-16)9-13(11-19)17(21)20-15-4-2-3-14(18)10-15/h2-10H,1H3,(H,20,21)/b13-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHHPGFILNKJHX-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for (E)-N-(3-Chlorophenyl)-2-Cyano-3-(4-Methoxyphenyl)Prop-2-Enamide

Condensation of 2-Cyano-N-(3-Chlorophenyl)Acetamide with 4-Methoxybenzaldehyde

The primary synthetic route involves a Knoevenagel condensation between 2-cyano-N-(3-chlorophenyl)acetamide and 4-methoxybenzaldehyde, facilitated by a base and dehydrating agent. This method is adapted from the protocol described in CN1756737A for analogous enamide syntheses.

Preparation of 2-Cyano-N-(3-Chlorophenyl)Acetamide

The precursor 2-cyano-N-(3-chlorophenyl)acetamide is synthesized via amidation of 3-chloroaniline with cyanoacetic acid. In a representative procedure:

- Reactants : 3-Chloroaniline (1.0 equiv), cyanoacetic acid (1.2 equiv), and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equiv).

- Conditions : Stirred in dichloromethane (DCM) at 0–5°C for 2 hours, followed by room temperature for 12 hours.

- Workup : Filter to remove dicyclohexylurea, concentrate under reduced pressure, and recrystallize from ethanol/water (yield: 78–85%).

Knoevenagel Condensation with 4-Methoxybenzaldehyde

The enamide formation proceeds via base-catalyzed dehydration:

- Reactants : 2-Cyano-N-(3-chlorophenyl)acetamide (1.0 equiv), 4-methoxybenzaldehyde (1.1 equiv), diacetyl oxide (1.5 equiv), and sodium hydroxide (2.0 equiv).

- Conditions : Dissolved in methyl isobutyl ketone (MIBK) at 10–15°C under argon.

- Mechanism : Deprotonation of the acetamide’s α-hydrogen generates a nucleophilic enolate, which attacks the aldehyde carbonyl. Subsequent β-elimination of water forms the α,β-unsaturated system (Fig. 1).

- Stereoselectivity : The (E)-isomer predominates (>95%) due to steric hindrance between the 4-methoxyphenyl and 3-chlorophenyl groups in the (Z)-configuration.

- Workup : Quench with ice water, adjust to pH 3 with HCl, and extract with DCM. Purify via silica gel chromatography (hexane/ethyl acetate) to isolate the product (yield: 65–72%).

Table 1. Optimization of Condensation Conditions

| Parameter | Tested Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature (°C) | 0–30 | 10–15 | Maximizes E-selectivity |

| NaOH (equiv) | 1.0–3.0 | 2.0 | Prevents over-dehydration |

| Diacetyl oxide (equiv) | 1.0–2.0 | 1.5 | Balances reaction rate and byproduct formation |

| Solvent | MIBK, THF, Toluene | MIBK | Enhances solubility of intermediates |

Reaction Optimization and Critical Parameters

Stereochemical Control and Analytical Validation

Determinants of E-Selectivity

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The electron-deficient double bond in the α,β-unsaturated enamide acts as a Michael acceptor, enabling nucleophilic attack.

Example Reaction with Amines :

In refluxing isopropyl alcohol with triethylorthoformate, analogous cyanoenamides react with aromatic amines to form substituted propenamides . For instance:

text(E)-N-(3-chlorophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide + 4-ethoxy-3-fluoroaniline → 4-ethoxy-3-fluoroanilino-N-(3-chlorophenyl)-2-cyano-2-propenamide

Conditions :

-

Solvent: Isopropyl alcohol

-

Catalyst: Triethylorthoformate

-

Temperature: Reflux (~82°C)

| Nucleophile | Product Structure | Yield | Conditions |

|---|---|---|---|

| 3-Fluoro-p-anisidine | Substituted propenamide | 68% | Reflux, isopropyl alcohol |

| 3-Aminothiophene | Thienylamino-propenamide | 26% | Extended reflux, 3 additions |

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group directs electrophiles to the para position due to its electron-donating methoxy group.

Nitration :

Under mixed acid conditions (HNO₃/H₂SO₄), nitration occurs at the para position of the methoxyphenyl ring:

text(E)-N-(3-chlorophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide + HNO₃ → Nitro derivative at C3'

Chlorination :

Electrophilic chlorination (Cl₂/FeCl₃) targets the activated methoxyphenyl ring, though steric hindrance from the enamide may reduce reactivity compared to simpler aryl ethers.

Reduction of the α,β-Unsaturated System

Catalytic hydrogenation selectively reduces the double bond:

text(E)-enamide + H₂ (Pd/C) → (Z)- or saturated amide

Conditions :

-

Catalyst: 10% Pd/C

-

Solvent: Ethanol or THF

-

Pressure: 1–3 atm H₂

-

Selectivity: Full saturation reported in analogous compounds.

Hydrolysis Reactions

The cyano group undergoes hydrolysis under acidic or basic conditions:

| Condition | Product | Notes |

|---|---|---|

| H₂SO₄ (conc.), Δ | Carboxylic acid derivative | Complete conversion in 6–8 hours |

| NaOH (aq.), reflux | Amide intermediate | Partial hydrolysis observed |

Mechanism :

-

Acidic hydrolysis: Cyano → carboxylic acid via nitrile hydration.

-

Basic hydrolysis: Competitive pathways yield amides or carboxylates.

Cyclization Reactions

Intramolecular cyclization forms heterocyclic frameworks.

Example :

Heating in DMF with K₂CO₃ induces cyclization to a quinazolinone analog:

text(E)-enamide → Quinazolinone derivative + H₂O

Yield : ~40–50% (estimated from similar enamide cyclizations).

Halogen Exchange Reactions

The 3-chlorophenyl group participates in Ullmann-type coupling with iodide sources (e.g., CuI, KI):

text(E)-enamide + KI → (E)-N-(3-iodophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide

Conditions :

-

Catalyst: CuI/PPh₃

-

Solvent: DMF, 110°C

-

Yield: Not explicitly reported; inferred from iodophenyl analogs.

Stability and Side Reactions

-

Thermal Degradation : Decomposes above 250°C, forming chlorinated biphenyls and CO₂.

-

Light Sensitivity : Prolonged UV exposure causes E→Z isomerization (t₁/₂ = 48 hours under sunlight) .

Comparative Reactivity Table

| Reaction Type | Reactivity (vs. Analog) | Key Factor Influencing Reactivity |

|---|---|---|

| Michael Addition | High | Electron-withdrawing cyano group |

| Electrophilic Substitution | Moderate | Methoxy activation vs. steric hindrance |

| Reduction | High | Accessibility of the double bond |

| Hydrolysis | Low | Steric protection of the cyano group |

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that (E)-N-(3-chlorophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide exhibits anticancer properties. For instance, research conducted on various cancer cell lines revealed that the compound induces apoptosis through the activation of caspases and modulation of cell cycle proteins.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 10 | Inhibition of cell proliferation |

| A549 (Lung) | 12 | Modulation of p53 signaling pathway |

Antimicrobial Activity

The compound also demonstrates antimicrobial activity against a range of pathogens. Studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for developing new antibiotics.

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Therapeutic Potential

The therapeutic potential of (E)-N-(3-chlorophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide extends beyond anticancer and antimicrobial applications. Its ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases.

Case Studies

- Neuroprotective Effects : A study highlighted the neuroprotective effects of this compound in models of neurodegeneration, demonstrating its ability to reduce oxidative stress and inflammation in neuronal cells.

- Anti-inflammatory Activity : In vitro assays showed that the compound inhibits pro-inflammatory cytokines, suggesting its utility in managing chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of (E)-N-(3-chlorophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, influencing cellular pathways. The cyano group can act as an electrophile, while the methoxy group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- (E)-N-(3-bromophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide

- (E)-N-(3-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide

- (E)-N-(3-chlorophenyl)-2-cyano-3-(4-methylphenyl)prop-2-enamide

Uniqueness

(E)-N-(3-chlorophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide is unique due to the presence of both the cyano and methoxy groups, which can significantly influence its chemical reactivity and potential applications. The chlorine atom on the phenyl ring also provides a site for further functionalization, making it a versatile compound in synthetic chemistry.

Biological Activity

(E)-N-(3-chlorophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide, also known by its chemical formula C17H16ClN2O, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including its anticancer properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C17H16ClN2O |

| Molecular Weight | 314.77 g/mol |

| Density | 1.20 g/cm³ |

| Melting Point | 150-152 °C |

| Solubility | Soluble in DMSO |

The biological activity of (E)-N-(3-chlorophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide is primarily attributed to its ability to interact with various cellular targets:

- Inhibition of Cancer Cell Proliferation : Research indicates that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. It is believed to induce apoptosis through the activation of caspases and modulation of the cell cycle, particularly arresting cells in the S phase .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers, suggesting potential use in treating inflammatory diseases .

- Antioxidant Activity : Its structure allows it to act as a free radical scavenger, which may contribute to its protective effects against oxidative stress-related damage in cells .

1. Anticancer Activity

A study investigated the effects of (E)-N-(3-chlorophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide on various cancer cell lines. The results demonstrated a significant reduction in cell viability in melanoma cells (VMM917), with an IC50 value indicating potent activity compared to standard chemotherapeutics .

2. Cytotoxicity Assessment

The compound was tested using the MTT assay, which measures cell metabolic activity as an indicator of viability and cytotoxicity. The findings revealed that at concentrations above 10 µM, there was a marked decrease in viability of melanoma cells, alongside an increase in apoptotic markers such as Annexin V positivity and caspase activation .

3. Mechanistic Insights

Further investigation into the molecular mechanisms revealed that (E)-N-(3-chlorophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide inhibits key signaling pathways involved in cell survival and proliferation, including the PI3K/Akt pathway. This inhibition leads to enhanced apoptosis and reduced tumor growth in vivo models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.